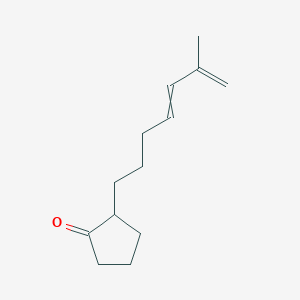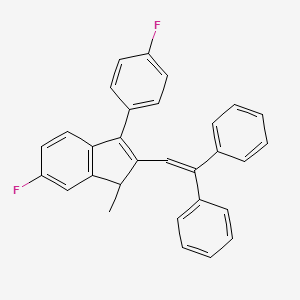
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple aromatic rings and fluorine atoms, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene typically involves several steps. One common method is the Knoevenagel condensation reaction, which is used to form the core structure of the compound. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the discovery of new medications. Its ability to interact with specific molecular targets in the body is of particular interest.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins in the body. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene stands out due to its unique combination of aromatic rings and fluorine atoms. Similar compounds include:
1-(4-Fluorophenyl)-2,2-diphenylethene: This compound shares a similar core structure but lacks the additional fluorine and methyl groups.
2,2,2-Trifluoroacetophenone: While this compound also contains fluorine atoms, its structure and chemical properties differ significantly.
Propiedades
Número CAS |
919789-12-1 |
|---|---|
Fórmula molecular |
C30H22F2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene |
InChI |
InChI=1S/C30H22F2/c1-20-27-18-25(32)16-17-26(27)30(23-12-14-24(31)15-13-23)28(20)19-29(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-20H,1H3 |
Clave InChI |
BTSVDWIXBCDTIO-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


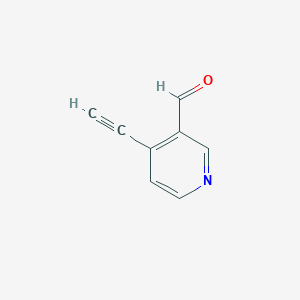
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
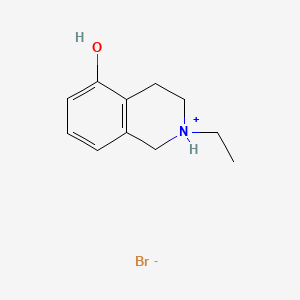
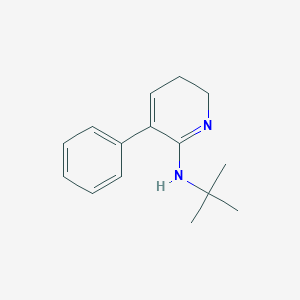
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
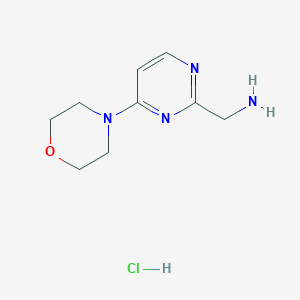
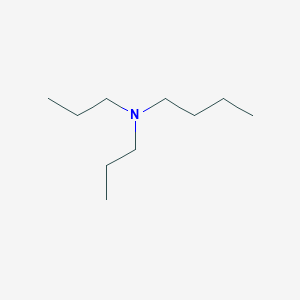
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
